2-(1-Aminoethyl)-5-chlorophenol
Description
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(1-aminoethyl)-5-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3 |
InChI Key |
NLERKJSLFROAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5-chlorophenol typically involves the reaction of 5-chlorophenol with an appropriate aminoethyl precursor. One common method involves the nucleophilic substitution of 5-chlorophenol with 2-bromoethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2-(1-Aminoethyl)-5-chlorophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-5-chlorophenol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(1-Aminoethyl)-5-chlorophenol has applications in both research and industry, particularly as an intermediate in pharmaceutical development, with ongoing studies to further explore its potential. The compound is a chiral molecule with a phenolic structure, featuring a chlorine atom at the 5-position and an aminoethyl group at the 2-position on the benzene ring. Its molecular formula is C8H10ClNO, and it has a molecular weight of 171.62 g/mol.
Properties and Interactions
The aminoethyl group in 2-(1-Aminoethyl)-5-chlorophenol can interact with biological receptors through hydrogen bonds and ionic interactions, while the chlorophenol ring can engage in hydrophobic interactions. These interactions allow the compound to modulate the activity of enzymes and receptors, suggesting potential uses in treating neurological disorders and influencing inflammatory pathways.
Structural Analogues
Several compounds share structural similarities with 2-(1-Aminoethyl)-5-chlorophenol. These include:
- 3-(1-Aminoethyl)phenol Lacking chlorine substitution, this compound has different reactivity and biological activity compared to 2-(1-Aminoethyl)-5-chlorophenol.
- 5-Chloro-2-hydroxyaniline This compound has a different substitution pattern, leading to distinct chemical properties due to the amine position.
- 3-(1-Aminoethyl)-4-chlorophenol With chlorine at the 4-position, this compound shows variations in reactivity and application.
- (R)-2-(1-Aminoethyl)-4-chlorophenol The chirality affects biological interactions.
- 2-(Aminomethyl)-4-chlorophenol The different biological activities are due to structural changes because of the aminomethyl group instead of aminoethyl.
- 1-(Amino(4-chlorophenyl)methyl)naphthalen-2-ol hydrochloride The unique pharmacological profiles are a result of the naphthalene ring.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-5-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chlorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
The biological and chemical behavior of chlorophenol derivatives is highly dependent on substituent type and position. Below is a comparison of 2-(1-Aminoethyl)-5-chlorophenol with related compounds from the evidence:
Key Observations :
- Aminoethyl vs. Hydroxyethyl: The hydroxyethyl group in (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol introduces additional hydrogen-bonding capacity compared to the aminoethyl group, which may influence solubility and receptor interactions .
- Trifluoroethyl Substituents: The trifluoroethyl group in 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride enhances electronegativity and metabolic stability, a common strategy in medicinal chemistry .
Physicochemical Properties
Data from analogous compounds suggest the following trends:
- Solubility: Aminoethyl-substituted phenols (e.g., 2-Amino-5-ethylphenol hydrochloride) exhibit moderate water solubility due to ionizable amine groups, whereas trifluoroethyl derivatives (e.g., ) are less soluble due to hydrophobic CF₃ groups .
- Stability : Schiff base ligands like BrcOH show stability in coordination complexes (e.g., nickel), but free ligands may degrade under acidic conditions .
Q & A
Q. What are the common synthetic routes for 2-(1-Aminoethyl)-5-chlorophenol, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation, amination, and protection/deprotection strategies. For example, a Friedel-Crafts alkylation or nucleophilic substitution could introduce the aminoethyl group onto the chlorophenol backbone. Solvent selection (e.g., ethanol or methanol) and temperature control (e.g., reflux at 80–100°C) are critical for minimizing side reactions. Catalysts like palladium or copper complexes may enhance amination efficiency. Yield optimization requires monitoring intermediates via TLC or HPLC, with purification steps such as column chromatography. Comparative studies on similar compounds report yields ranging from 42% to 100% depending on reaction pathways .
Q. Which analytical techniques are most effective for verifying the purity and structure of 2-(1-Aminoethyl)-5-chlorophenol?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for confirming molecular weight and structural integrity. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase. Impurity profiling can be achieved via LC-MS/MS, especially for detecting chlorinated byproducts or unreacted intermediates. Differential scanning calorimetry (DSC) may also assess crystallinity and thermal stability .
Advanced Research Questions
Q. How do steric and electronic effects of the aminoethyl and chlorine substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The aminoethyl group acts as an electron-donating substituent via conjugation, directing EAS to the para position relative to itself. However, steric hindrance from the ethyl chain may reduce accessibility. The chlorine atom, being electron-withdrawing, deactivates the ring but can stabilize intermediates through resonance. Computational studies (e.g., DFT calculations) can model charge distribution and predict reaction sites. Experimentally, nitration or sulfonation reactions under controlled conditions (e.g., low temperature) can validate theoretical predictions, with regiochemistry confirmed by NOESY NMR .
Q. What strategies mitigate contradictions in reported biological activities of 2-(1-Aminoethyl)-5-chlorophenol derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in derivative functionalization, assay conditions, or cell lines. To address this:
- Standardize in vitro assays (e.g., enzyme inhibition using consistent IC50 protocols).
- Perform structure-activity relationship (SAR) studies to isolate the effects of substituents.
- Validate findings across multiple biological models (e.g., bacterial vs. mammalian systems).
- Use orthogonal analytical methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetics) .
Q. How can computational models predict the compound’s reactivity in cross-coupling reactions for drug candidate synthesis?
- Methodological Answer : Density Functional Theory (DFT) simulations can map transition states and activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters include the Mulliken charge on the chlorine atom and the HOMO-LUMO gap of the aminoethyl group. Molecular docking studies may further predict interactions with catalytic palladium centers. Experimental validation involves synthesizing model compounds (e.g., replacing chlorine with bromine for enhanced reactivity) and comparing kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
